Metoclopramide-d3 N-Oxide is a deuterated derivative of metoclopramide, a well-known antiemetic agent primarily used to treat nausea and vomiting associated with various conditions, including gastroesophageal reflux disease. The incorporation of deuterium atoms into the metoclopramide structure enhances its pharmacokinetic properties and allows for more precise studies in biochemical research.
Metoclopramide-d3 N-Oxide is synthesized from metoclopramide through specific chemical modifications that introduce deuterium isotopes into the molecule. This process can involve deuterated solvents or reagents during synthesis, which are crucial for achieving the desired isotopic labeling.
This compound falls under the category of N-oxides, which are characterized by the presence of an oxygen atom bonded to a nitrogen atom in a compound. It is classified as both an antagonist of dopamine D2 receptors and serotonin 5-HT3 receptors, contributing to its antiemetic effects.
The synthesis of Metoclopramide-d3 N-Oxide typically involves several key steps:
The reaction conditions, such as temperature, time, and concentration of reagents, are optimized to maximize the yield of Metoclopramide-d3 N-Oxide while minimizing by-products. Industrial production may employ larger-scale reactors with controlled environments to maintain these conditions.
The molecular structure of Metoclopramide-d3 N-Oxide retains the core structure of metoclopramide but includes deuterium atoms at specific positions within the molecule. The chemical formula is represented as .
Metoclopramide-d3 N-Oxide can undergo various chemical reactions, similar to its parent compound:
Metoclopramide-d3 N-Oxide acts primarily through antagonism at dopamine D2 receptors and serotonin 5-HT3 receptors located in the chemoreceptor trigger zone (CTZ) of the brain. This action prevents dopamine from binding to these receptors, thereby inhibiting signals that induce nausea and vomiting.
Metoclopramide-d3 N-Oxide is primarily utilized in research settings for:
Metoclopramide-d3 N-Oxide possesses the molecular formula C₁₄H₁₉D₃ClN₃O₃ and a molecular weight of 318.81 g/mol [5]. The isotopic labeling occurs exclusively at the methoxy group (-OCH₃), where three hydrogen atoms are replaced by deuterium atoms (-OCD₃) [2] [3]. This selective deuteration does not alter the core pharmacological activity but introduces distinct mass spectrometric and spectroscopic properties critical for analytical detection. The N-oxide functional group arises from the oxidation of the tertiary nitrogen in the diethylamino moiety, adding a polar site that influences solubility and fragmentation behavior [6] [10].
Table 1: Atomic Composition and Isotopic Distribution
Element/Isotope | Count | Role in Structure |
---|---|---|
Carbon (C) | 14 | Benzamide backbone |
Hydrogen (H) | 19 | Aliphatic/aromatic protons |
Deuterium (D) | 3 | Methoxy group label (-OCD₃) |
Chlorine (Cl) | 1 | Aromatic substituent |
Nitrogen (N) | 3 | Amide, amine, N-oxide |
Oxygen (O) | 3 | Methoxy, amide, N-oxide |
The systematic IUPAC name for this compound is 4-Amino-5-chloro-N-[2-(diethyloxidoamino)ethyl]-2-(trideuteriomethoxy)benzamide [5] [6]. Key structural features include:
The N-oxide functionality introduces stereoisomerism due to the pyramidal geometry of the oxidized nitrogen. However, the compound exists as a racemic mixture under standard conditions, as no chiral resolution is reported [10]. The deuteration site is stereochemically inert and does not contribute to isomerism.
Table 2: Accepted Synonyms and Registry Identifiers
Identifier Type | Value |
---|---|
CAS Registry Number | 171367-22-9 (non-deuterated); 439169 (deuterated form) [6] [5] |
Common Synonyms | Metoclopramide EP Impurity G-d₃; 4-Amino-5-chloro-N-[2-(diethyloxidoamino)ethyl]-2-(methoxy-d₃)benzamide [5] [10] |
UNII | BJZ32Z23QS (parent N-oxide) [10] |
Deuterium labeling induces significant changes in NMR spectra:
Table 3: Key NMR Chemical Shifts
Proton/Group | δ (ppm), Metoclopramide N-Oxide | δ (ppm), Metoclopramide-d₃ N-Oxide | Shift Change |
---|---|---|---|
Methoxy (-OCH₃) | 3.85 (s, 3H) | Not observed | N/A (deuteration) |
N-Oxide CH₂ | 3.55 (t, 2H) | 3.57 (t, 2H) | +0.02 |
N-Oxide CH₃ | 1.25 (t, 6H) | 1.27 (t, 6H) | +0.02 |
Aromatic H-6 | 7.10 (s, 1H) | 7.10 (s, 1H) | No change |
In LC/MS or GC/MS systems, the compound displays signature fragmentation patterns:
Table 4: Characteristic Mass Spectral Fragments
Fragment Ion | m/z (Non-deuterated) | m/z (Deuterated, -d₃) | Proposed Structure |
---|---|---|---|
[M+H]⁺ | 319 | 322 | Intact molecular ion |
[M+H–O]⁺ | 303 | 306 | N-oxide deoxygenation |
C₈H₇ClNO₂⁺/C₈H₄D₃ClNO₂⁺ | 200 | 203 | Deuterated benzoyl fragment |
C₆H₁₅N⁺ | 101 | 101 | Diethylaminomethyl |
Comprehensive Compound Nomenclature
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7